molecular formula C10H9ClO2 B1312252 Methyl 4-chlorocinnamate CAS No. 7560-44-3

Methyl 4-chlorocinnamate

Cat. No. B1312252
CAS RN: 7560-44-3
M. Wt: 196.63 g/mol
InChI Key: IIBXQGYKZKOORG-QPJJXVBHSA-N
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Description

Methyl 4-chlorocinnamate is a chemical compound with the linear formula C10H9ClO2 . It has a molecular weight of 196.635 .


Synthesis Analysis

Methyl 4-chlorocinnamate can be synthesized from methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of the new method was studied. Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .


Molecular Structure Analysis

The molecular structure of Methyl 4-chlorocinnamate can be analyzed using various spectroscopic techniques .


Chemical Reactions Analysis

The chemical reactions of Methyl 4-chlorocinnamate can be analyzed under magnetic stirring at room temperature and monitored with TLC for 72 hours .


Physical And Chemical Properties Analysis

Methyl 4-chlorocinnamate has a molecular weight of 196.63 g/mol . More detailed physical and chemical properties can be found in the chemical databases .

Scientific Research Applications

Synthesis and Industrial Applications

Methyl 4-chlorocinnamate, synthesized through a simple and environmentally friendly one-pot method, yields up to 87.3% with 99.2% purity from p-chlorobenzaldehyde and diethyl malonate under catalysis of glycine in methanol. This process is notable for its simplicity, safety, and suitability for industrial production, indicating potential applications in the manufacture of various chemical intermediates or pharmaceutical products (H. Li, 2013).

Antimicrobial Activity

Methyl 4-chlorocinnamate exhibits antimicrobial properties, as demonstrated by its activity against strains of Candida and Staphylococcus aureus. This finding suggests its potential use in developing antimicrobial agents. Especially noteworthy is its effectiveness against S. aureus at higher concentrations, with its antifungal activity further emphasized by the potency of its derivatives against various Candida species. These antimicrobial properties highlight the potential pharmaceutical applications of methyl 4-chlorocinnamate and its derivatives (Rayanne H. N. Silva et al., 2019).

Catalysis and Chemical Synthesis

The substance has been utilized in the development of a highly efficient method for synthesizing cinnamamides from methyl cinnamates and phenylethylamines, catalyzed by Lipozyme® TL IM in continuous-flow microreactors. This method, featuring a broad substrate range and optimal conditions leading to a maximum conversion of 91.3%, offers a rapid and economical strategy for the synthesis and design of cinnamamide derivatives. Such derivatives hold potential for further research into drug activity, underscoring the role of methyl 4-chlorocinnamate in facilitating novel synthetic pathways (L. Du et al., 2022).

Environmental and Agricultural Research

Research into the environmental and agricultural implications of chemicals structurally related to methyl 4-chlorocinnamate, such as 2,4-dichlorophenoxyacetic acid and chlorpyrifos-methyl, has been conducted. These studies provide insight into the behavior of such compounds in natural and agricultural settings, including their degradation, efficacy as herbicides, and impacts on non-target organisms and soil health. While not directly related to methyl 4-chlorocinnamate, these investigations contextualize the broader environmental and agricultural relevance of chlorinated organic compounds (E. Skiba et al., 2017; L. Padovani & E. Capri, 2005).

Safety And Hazards

Methyl 4-chlorocinnamate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

methyl (E)-3-(4-chlorophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBXQGYKZKOORG-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101194681
Record name 2-Propenoic acid, 3-(4-chlorophenyl)-, methyl ester, (2E)-
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Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chlorocinnamate

CAS RN

20754-21-6, 7560-44-3
Record name 2-Propenoic acid, 3-(4-chlorophenyl)-, methyl ester, (2E)-
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Record name Methyl p-chlorocinnamate
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Record name Methyl 4-chlorocinnamate
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Record name 2-Propenoic acid, 3-(4-chlorophenyl)-, methyl ester, (2E)-
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Record name Methyl p-chlorocinnamate
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Synthesis routes and methods I

Procedure details

25.9 g of p-chlorocinnamic acid was dissolved in 250 ml of methanol, to the solution was added 1.5 ml of concentrated sulfuric acid, and the mixture was refluxed for 2 hours. The reaction mixture was poured on ice, and the mixture was alkalized with sodium bicarbonate and extracted twice with 1000 ml of chloroform. The extract was washed with a saturated sodium chloride aqueous solution, dried over magnesium sulfate and evaporated to remove the solvent under a reduced pressure, and resulting residue was applied to a silica gel column and eluted with hexane/ethyl acetate (10:1), to obtain 26.5 g of the methyl p-chlorocinnamate.
Quantity
25.9 g
Type
reactant
Reaction Step One
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250 mL
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1.5 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A suspension of 300 g of 4-chlorocinnamic acid (J. Am. Chem. Soc., 89:3803, 1967) and 25 ml of concentrated sulfuric acid in 1.7 liters of methanol is heated to reflux for 24 hours. The solution is concentrated, and filtered to give as a white solid, p-chlorocinnamic acid methyl ester, mp 74°-5° C.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1.7 L
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

The synthesis method of Example 7-(1) was applied. 4-Chlorocinnamic acid (10.0 g), 1,2-dichloroethane (50 methanol (9.0 ml) and concentrated sulfuric acid (0.4 ml) were used as reagents to give 10.2 g of a white solid (yield 95%).
Quantity
10 g
Type
reactant
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0 (± 1) mol
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Quantity
0.4 mL
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Quantity
9 mL
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Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-chlorocinnamate
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Methyl 4-chlorocinnamate
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Methyl 4-chlorocinnamate

Citations

For This Compound
47
Citations
RHN Silva, A Andrade, DF Nóbrega… - BioMed Research …, 2019 - hindawi.com
… It was observed that the ester methyl 4-chlorocinnamate (1), structurally the simplest ester of all the preparations (MIC = 5.09 𝜇mol/mL), presented antifungal activity at its highest tested …
Number of citations: 15 www.hindawi.com
GP SCOTT - The Journal of Organic Chemistry, 1955 - ACS Publications
… In the case of the methyl 4-chlorocinnamate copolymers the same assumption leads to … of this work that methyl 4-chlorocinnamate like unsubstituted methyl cinnamate (4) can be made …
Number of citations: 6 pubs.acs.org
L Du, L Zheng, Y Pan, Z Sheng, S Zhang, H Lin… - Catalysts, 2022 - mdpi.com
… Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 C for about 40 min. The …
Number of citations: 1 www.mdpi.com
MC Eagen, NH Cromwell - The Journal of Organic Chemistry, 1974 - ACS Publications
The reaction of a variety of amines with methyl a-(bromomethyl) cinnamate (la) and methyl a-(bromomethyl)-4-chlorocinnamate (lb) in hydrocarbon solvent is described. With the …
Number of citations: 28 pubs.acs.org
朱軍, 朱紅, 小波本直忠, 安田正昭… - Journal of Pesticide …, 2000 - jlc.jst.go.jp
… Methyl 4-chlorocinnamate (019) showed the highest fungitoxic activity against C. rolfsii. It also had the highest plant growth inhibitory activity against the radicles and hypocotyls of …
Number of citations: 22 jlc.jst.go.jp
NA Cortese, RF Heck - The Journal of Organic Chemistry, 1977 - ACS Publications
… methyl 4-chlorocinnamate. Methyl 4-bromocinnamate could be reduced selectively in 93% yield, however. When compared under identical conditions, 4-chlorobenzonitrile reduced …
Number of citations: 237 pubs.acs.org
Y Perez-Castillo, TC Lima, AR Ferreira… - BioMed Research …, 2020 - hindawi.com
… 3-methyl-4-nitrobenzoate (20; MIC = 250 − 500μg/ ml) was less bioactive than the compound methyl p-toluate (17; MIC = 125 − 250μg/ml), and the compound methyl 4chlorocinnamate (…
Number of citations: 26 www.hindawi.com
JA Tran, CW Chen, FC Tucci, W Jiang, BA Fleck… - Bioorganic & medicinal …, 2008 - Elsevier
… To a solution of 15 (1.00 g, 5.9 mmol) and trans-methyl 4-chlorocinnamate (900 mg, 4.6 mmol) in THF (23 mL) was added TBAF (1.0 M in THF, 6.9 mmol). The reaction was stirred at rt …
Number of citations: 21 www.sciencedirect.com
D Coates, GW Gray - Le Journal de Physique …, 1975 - jphyscol.journaldephysique.org
… However, 4-chlorocinnamic acid is very insoluble in glacial acetic acid ; it was therefore first esterified and the soluble .methyl 4-chlorocinnamate, mp 8 1-82 OC (Found : C, 61.0 ; H, …
Number of citations: 39 jphyscol.journaldephysique.org
SR Spencer, LA Xue, EM Klenz, P Talalay - Biochemical journal, 1991 - portlandpress.com
Induction of glutathione transferases (EC. 2.5.1.18), NAD(P)H:(quinone-acceptor) oxidoreductase (EC 1.6.99.2; quinone reductase) and other detoxification enzymes is a major …
Number of citations: 118 portlandpress.com

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